molecular formula C19H20N2O4 B5372504 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

カタログ番号 B5372504
分子量: 340.4 g/mol
InChIキー: RKOLMONXPJUQCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as BZP, is a synthetic compound that has gained attention for its potential use in scientific research. BZP belongs to the class of piperazine derivatives and has been identified as a potential drug candidate for the treatment of various neurological disorders.

作用機序

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors and as an antagonist at the dopamine D2 receptor. This compound also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. The modulation of these neurotransmitter systems is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

実験室実験の利点と制限

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has a low toxicity profile and is well-tolerated in animal models. This compound has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects, making it a potential drug candidate for the treatment of various neurological disorders. However, this compound has some limitations for use in lab experiments. It has a short half-life and may require multiple doses to achieve therapeutic effects. This compound may also have interactions with other drugs and may require further investigation to determine its safety and efficacy.

将来の方向性

There are several future directions for the research and development of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. Further studies are needed to determine the safety and efficacy of this compound in humans. The potential therapeutic effects of this compound for the treatment of various neurological disorders should be further investigated. The mechanism of action of this compound should be further elucidated to understand its effects on neurotransmitter systems. The optimization of the synthesis method for this compound should be explored to improve the yield and purity of the compound. The development of novel this compound derivatives with improved pharmacological properties should also be investigated.

合成法

The synthesis of 7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 4-bromobenzyl chloride with 1,4-benzodioxane in the presence of sodium hydroxide to form 4-(1-benzoxepin-4-yl)butan-1-ol. The intermediate product is then reacted with 1-methylpiperazine and acetic anhydride to produce this compound. The synthesis method has been optimized to improve the yield and purity of this compound.

科学的研究の応用

7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has been identified as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic effects of this compound are attributed to its ability to modulate the serotonin and dopamine neurotransmitter systems.

特性

IUPAC Name

9-(1-benzoxepine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-20-12-19(25-18(20)23)8-4-9-21(13-19)17(22)15-7-10-24-16-6-3-2-5-14(16)11-15/h2-3,5-7,10-11H,4,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOLMONXPJUQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。